Product packaging for 8-Bromoquinoxalin-6-amine(Cat. No.:)

8-Bromoquinoxalin-6-amine

Cat. No.: B11883503
M. Wt: 224.06 g/mol
InChI Key: VUCKVDRKEZDXFN-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Aminoquinoxalines within Contemporary Chemical Research

Halogenated aminoquinoxalines represent a critical subclass of quinoxaline (B1680401) derivatives that have garnered substantial interest in modern chemical research. The introduction of halogen and amino groups onto the quinoxaline core significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This makes them valuable building blocks for the synthesis of complex molecular architectures and compounds with tailored functionalities. cymitquimica.comchemimpex.com Contemporary research often focuses on leveraging the unique reactivity of the carbon-halogen bond for cross-coupling reactions and the nucleophilic character of the amino group for further derivatization. The Open Access Journal of Chemistry is one of the platforms that publishes high-quality original research in all areas of chemistry, including the study of such compounds. sryahwapublications.com

The Quinoxaline Core as a Fundamental Scaffold in Organic Synthesis and Medicinal Chemistry

The quinoxaline ring system is a cornerstone in the fields of organic synthesis and medicinal chemistry. mdpi.comresearchgate.net Its aromatic and heterocyclic nature provides a rigid framework that can be strategically functionalized to create a diverse array of molecules. In organic synthesis, quinoxalines serve as versatile intermediates for constructing more complex heterocyclic systems. mtieat.org From a medicinal chemistry perspective, the quinoxaline scaffold is present in numerous compounds exhibiting a wide range of pharmacological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. mdpi.com The ability of the quinoxaline core to interact with various biological targets has cemented its importance in the development of new therapeutic agents. researchgate.net

Positional Isomerism and Substituent Effects in Halogenated Aminoquinoxaline Systems

The electronic effects of these substituents can either activate or deactivate the ring towards certain reactions. unizin.org Furthermore, the position of these groups can influence intramolecular interactions, such as hydrogen bonding, which in turn can affect the compound's conformation and binding affinities. rsc.orgmdpi.com The specific isomer, 8-bromoquinoxalin-6-amine, has a defined arrangement that dictates its unique chemical behavior and potential applications.

Chemical Profile of this compound

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
CAS Number 1378255-24-3

Data sourced from multiple chemical suppliers. bldpharm.comlookchem.com

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the cyclization of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by reduction and selective bromination. google.com For example, 4-nitro-o-phenylenediamine (B140028) can be used as a starting material. google.com The process typically involves:

Cyclization: Reaction of the o-phenylenediamine derivative to form the quinoxaline ring.

Reduction: Conversion of the nitro group to an amino group.

Bromination: Introduction of the bromine atom at the desired position.

Alternative synthetic strategies may also be employed, leveraging different starting materials and reaction conditions to achieve the target molecule.

Reactivity of this compound

The reactivity of this compound is dictated by the functional groups present and their positions on the quinoxaline scaffold.

Amino Group: The 6-amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, directing electrophilic aromatic substitution to the positions ortho and para to it.

Bromo Group: The bromine atom at the 8-position is susceptible to nucleophilic aromatic substitution under certain conditions. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position.

Pyrazine (B50134) Ring: The nitrogen atoms in the pyrazine ring are basic and can be protonated or alkylated. They also influence the electronic distribution of the entire ring system.

The interplay of these functional groups makes this compound a versatile intermediate for the synthesis of more complex quinoxaline derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B11883503 8-Bromoquinoxalin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKVDRKEZDXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromoquinoxalin 6 Amine and Analogous Structures

Strategies for Regioselective Halogenation of Quinoxaline (B1680401) Scaffolds

Achieving regioselectivity in the halogenation of quinoxalines is a critical step in the synthesis of specifically substituted derivatives. The electronic nature of the quinoxaline ring, influenced by existing substituents, dictates the position of electrophilic attack.

Direct halogenation of the quinoxaline ring can be accomplished using various brominating agents. The choice of reagent and reaction conditions is crucial for controlling the position of bromination. For instance, the bromination of quinoxalin-2(1H)-one with bromine in acetic acid at room temperature predominantly yields the 6-bromo isomer. thieme-connect.de In contrast, other conditions might favor different positions.

Electron-donating groups on the benzene (B151609) portion of the quinoxaline scaffold facilitate electrophilic substitution. thieme-connect.de Therefore, pre-existing functional groups play a significant role in directing the halogenation. For the synthesis of 8-Bromoquinoxalin-6-amine, a common strategy involves the bromination of a precursor that already contains a group at the 6-position that can later be converted to an amine.

A notable method for regioselective halogenation involves the use of N-halosuccinimides (NXS) in the presence of an oxidant like tert-butyl hydrogen peroxide (TBHP). This system allows for the C7-bromination of quinoxalin-2(1H)-ones, demonstrating the potential for selective halogenation at positions that are not easily accessible through classical methods. chemrxiv.org

Reagent/SystemSubstrateProductKey Features
Br₂ in Acetic AcidQuinoxalin-2(1H)-one6-Bromoquinoxalin-2(1H)-onePredominantly 6-isomer formation. thieme-connect.de
N-Bromosuccinimide (NBS)Quinoxaline derivativesBrominated quinoxalinesVersatile brominating agent.
NBS/TBHPQuinoxalin-2(1H)-onesC7-Brominated quinoxalin-2(1H)-onesExcellent regioselectivity for the C7 position. chemrxiv.org

The introduction of a bromine atom at a specific position on the quinoxaline ring often requires a multi-step approach, especially for positions that are not electronically favored for direct electrophilic attack. One strategy is to start with a substituted aniline (B41778) precursor, perform the desired halogenation, and then construct the quinoxaline ring.

For example, the synthesis of 5-bromo-6-aminoquinoxaline can be achieved by starting with 4-nitro-o-phenylenediamine (B140028), which undergoes cyclization, followed by reduction of the nitro group and subsequent bromination. In a specific procedure, 6-aminoquinoxaline (B194958) is dissolved in glacial acetic acid and treated with bromine to precipitate the hydrobromide salt. Another approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in dichloromethane (B109758) for the bromination step, achieving a high yield.

The use of strong acids like sulfuric acid or triflic acid can also influence the regioselectivity of bromination. researchgate.net These conditions can promote bromination at positions that are otherwise unreactive.

Starting MaterialKey StepsProductReference
4-Nitro-o-phenylenediamineCyclization, Reduction, Bromination5-Bromo-6-aminoquinoxaline
6-AminoquinoxalineDirect bromination with Br₂ in acetic acid6-Amino-5-bromoquinoxaline hydrobromide
6-AminoquinoxalineBromination with DBDMH in dichloromethane6-Amino-5-bromoquinoxaline

Diverse Approaches for Amine Group Introduction on Substituted Quinoxalines

The introduction of an amino group onto a pre-functionalized quinoxaline scaffold is another cornerstone of synthesizing compounds like this compound. This can be achieved through nucleophilic substitution or reduction of a suitable precursor group.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing an amino group onto an activated aromatic ring. In the context of quinoxalines, a halogen atom can be displaced by an amine nucleophile. The presence of electron-withdrawing groups on the quinoxaline ring facilitates this reaction. semanticscholar.org For instance, a bromo-substituted quinoxaline can react with ammonia (B1221849) or other amine sources to yield the corresponding aminoquinoxaline.

The vicarious nucleophilic substitution (VNS) of hydrogen offers another route for amination. This reaction allows for the direct amination of nitro-substituted quinolines and related heterocycles at positions ortho or para to the nitro group. researchgate.netmdpi.com Reagents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base can be used for this purpose. researchgate.net

A widely used and efficient method for introducing an amino group is through the reduction of a nitro group. Nitroquinoxalines can be readily synthesized and subsequently reduced to the corresponding aminoquinoxalines. A variety of reducing agents can be employed for this transformation, including iron in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C). chemicalbook.com

Reductive amination provides another versatile approach. This one-pot procedure involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine. acsgcipr.orglibretexts.org While not a direct method for functionalizing the quinoxaline ring itself, it is a powerful tool for constructing amine-containing side chains or for synthesizing precursors to the quinoxaline ring system. For example, the double reductive amination of dicarbonyl compounds is a straightforward method for accessing the piperidine (B6355638) skeleton, which can be relevant in the synthesis of more complex quinoxaline-containing structures. chim.it

MethodPrecursorReagent/ConditionsProductKey Features
Nucleophilic Aromatic SubstitutionBromoquinoxalineAmmonia/Ammonium HydroxideAminoquinoxalineActivated by electron-withdrawing groups.
Vicarious Nucleophilic SubstitutionNitroquinoline4-Amino-1,2,4-triazole, BaseAminoquinolineDirect amination ortho/para to nitro group. researchgate.net
Nitro Group ReductionNitroquinoxalineFe/AcOH or Pd/C, H₂AminoquinoxalineCommon and efficient method. chemicalbook.com

Multi-Step Synthetic Sequences Employing Quinoxaline Building Blocks

The synthesis of complex molecules often relies on the use of pre-functionalized building blocks. Quinoxaline derivatives, including this compound, serve as versatile intermediates in multi-step syntheses. researchgate.nettandfonline.com These building blocks can be further modified through various reactions such as cross-coupling, condensation, and cyclization to construct more elaborate structures.

For example, quinoxaline-based phosphonium (B103445) salts have been used as building blocks in Wittig reactions to create oligomers with quinoxaline units in the backbone. researchgate.net The ability to perform sequential reactions on the quinoxaline scaffold allows for the controlled construction of complex molecular architectures. Microwave-assisted synthesis on a soluble polymer support has also been demonstrated as an efficient method for the multi-step synthesis of quinoxalines, reducing reaction times and simplifying purification. tandfonline.com

The classical synthesis of the quinoxaline ring itself, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, remains a fundamental and widely used strategy. thieme-connect.dersc.orgresearchgate.net This approach allows for the incorporation of various substituents on both the benzene and pyrazine (B50134) rings of the quinoxaline system.

Cyclization Reactions in the Formation of Dinitrogen Heterocycles

The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. chim.itasianpubs.orgsapub.org This method is the most fundamental and widely employed strategy for constructing the quinoxaline core, which is a dinitrogen heterocycle. kit.edu The reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous or catalyzed oxidation to the aromatic quinoxaline ring system.

The classic approach involves reacting an o-phenylenediamine with a glyoxal (B1671930) or other α-dicarbonyl compound in a suitable solvent, often with heating. sapub.org For the synthesis of precursors to this compound, a substituted benzene-1,2-diamine is used as the starting material. For instance, the synthesis of a key intermediate, 6-nitroquinoxaline (B1294896), is achieved through the cyclization of 4-nitro-o-phenylenediamine with glyoxal. google.com This reaction can be conducted in water at elevated temperatures or in other solvents. google.combioinfopublication.org

While the uncatalyzed reaction can proceed, numerous catalytic systems have been developed to improve yields and reaction times, and to allow for milder conditions. chim.itasianpubs.org These catalysts facilitate the condensation and subsequent dehydration/oxidation steps. Halogen-induced cyclizations and radical cascade reactions represent alternative, though less common, pathways for forming heterocyclic systems and are areas of ongoing research. mdpi.comnih.govresearchgate.net

Sequential Functional Group Interconversions for Target Molecule Construction

The synthesis of this compound is not achievable in a single step and requires a multi-step pathway involving sequential functional group interconversions (FGIs). A common and logical synthetic route begins with a readily available substituted benzene derivative, which is then elaborated to introduce the necessary amine and bromo substituents onto the pre-formed quinoxaline core.

A widely documented strategy for a closely related isomer involves a three-step sequence:

Cyclization: The process starts with the cyclocondensation of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline. This step establishes the core heterocyclic structure. google.com

Reduction: The nitro group of 6-nitroquinoxaline is then reduced to an amino group to yield 6-aminoquinoxaline. This transformation is typically achieved via catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure. google.compatsnap.com Alternative reducing agents can also be used.

Bromination: The final step is the regioselective bromination of 6-aminoquinoxaline to introduce the bromine atom at the desired position. This is a critical step where selectivity is paramount. Electrophilic brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) are often used. guidechem.com One reported method uses DBDMH in dichloromethane to achieve high yields of the brominated product. guidechem.com Another approach involves using CuBr2 in an aqueous solution of hydrobromic acid with oxygen as an oxidant, which also affords the desired product in excellent purity. guidechem.com

This sequence—cyclization, reduction, bromination—is a classic example of how functional groups are strategically manipulated to construct the final target molecule. google.comguidechem.com Other strategies may involve altering the order of these steps or using different protecting groups and reagents to achieve the same final structure. The transformation of quinoxalin-2-ones through oxidation and reduction sequences also represents a valid FGI strategy for accessing diverse quinoxaline derivatives. acs.orgnih.gov

Catalytic Systems and Reaction Optimization in Brominated Aminoquioxaline Synthesis

The efficiency of synthesizing brominated aminoquinoxalines is highly dependent on the choice of catalysts and the optimization of reaction conditions for each step of the synthetic sequence.

For the initial cyclization reaction, a plethora of catalysts have been investigated to move beyond the classical, often harsh, conditions of refluxing in acetic acid. asianpubs.orgsapub.org These modern catalysts aim to provide higher yields, shorter reaction times, and milder, more environmentally friendly conditions. sapub.org Both Lewis/Brønsted acids and heterogeneous catalysts have proven effective. chim.it

Table 1: Catalytic Systems for Quinoxaline Synthesis via Condensation of 1,2-Diamines and 1,2-Diketones
CatalystSolvent/ConditionsKey AdvantagesReference
Cerium (IV) Ammonium Nitrate (CAN)Tap Water, Room TemperatureGreen solvent, simple filtration workup, excellent yields. chim.itsapub.org
Samarium Triflate (Sm(OTf)₃)Acetonitrile (B52724), RefluxMild conditions, high yields for a variety of substrates. asianpubs.org
PhenolEthanol (B145695)/Water, Room TemperatureInexpensive, organic catalyst, high yields, short reaction times. sapub.org
Polymer Supported Sulphanilic AcidEthanol, Room Temperature or RefluxHeterogeneous, recyclable catalyst with retained activity. arabjchem.org
Tetraethylammonium BromateWater, Room TemperatureEnvironmentally benign, simple workup, high yields. bioinfopublication.org
Ammonium Bifluoride (ABF)Methanol (B129727)/WaterProvides quantitative yields for some substrates. chim.it

For subsequent functional group interconversions, palladium-based catalysts are pivotal. The reduction of the nitro-intermediate is frequently optimized using palladium on carbon (Pd/C) under varying hydrogen pressures and temperatures to ensure complete conversion and minimize side reactions. google.compatsnap.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in synthesizing aminoquinoxalines from their corresponding bromo- or chloro-derivatives. nih.govmdpi.com Although not the primary route for this compound, these methods are crucial for creating analogous structures and libraries of quinoxaline compounds. Optimization of these reactions involves screening various palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine (B1218219) ligands (e.g., PPh₃, Xantphos), bases, and solvents to achieve high-yield C-N bond formation. mdpi.comorganic-chemistry.org

Advanced and Scalable Synthetic Protocols for Quinoxaline Derivatives

Recent research has focused on developing advanced synthetic protocols that are not only efficient but also scalable and environmentally sustainable. benthamdirect.com These methods often seek to minimize reaction times, reduce catalyst loading, eliminate hazardous solvents, and simplify purification procedures.

A significant advancement is the development of catalyst-free synthesis. One such protocol describes the rapid condensation of aryl diamines and dicarbonyl compounds in methanol at room temperature, affording excellent yields in just one minute. researchgate.netthieme-connect.com This method has been successfully demonstrated on a 10-gram scale, highlighting its potential for large-scale production. researchgate.netthieme-connect.com The simplicity and speed of this catalyst-free approach make it a highly attractive alternative to traditional methods.

The use of green solvents, particularly water, is another key area of development. ajrconline.org Iodine has been used as an inexpensive and efficient catalyst for quinoxaline synthesis in water under reflux conditions, with the goal of creating a procedure suitable for industrial-scale production. ajrconline.org Similarly, the use of ultrasound irradiation has been shown to accelerate the condensation reaction, leading to higher yields in shorter times under mild conditions. scielo.br

For industrial applications, scalability is a primary concern. A patented method for producing 5-bromo-6-aminoquinoxaline (an isomer of the title compound) details a process designed for industrial production. google.com This protocol uses a 4-nitro-o-phenylenediamine starting material and proceeds through cyclization, reduction in an autoclave under controlled pressure and temperature, and a final, high-selectivity bromination step, demonstrating a viable path to producing kilograms of the material. google.compatsnap.com These scalable protocols often involve robust, well-understood reactions that have been optimized for safety, cost-effectiveness, and throughput on an industrial scale. jst.go.jpresearchgate.net

Chemical Reactivity and Transformation Pathways of 8 Bromoquinoxalin 6 Amine

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Processes

The bromine atom at the C-8 position of 8-Bromoquinoxalin-6-amine is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds at the C-8 position of the quinoxaline (B1680401) ring. The Suzuki, Heck, and Sonogashira couplings are prominent examples of such transformations.

In the Suzuki coupling , the aryl bromide is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce new aryl or vinyl substituents. For instance, the coupling of this compound with various arylboronic acids can be achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as Na₂CO₃ or K₂CO₃.

The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. This provides a route to introduce vinyl groups at the C-8 position.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is instrumental in the synthesis of alkynyl-substituted quinoxalines.

Reaction Catalyst Coupling Partner Base Solvent Product Type
Suzuki CouplingPd(PPh₃)₄ or PdCl₂(dppf)Arylboronic acidNa₂CO₃ or K₂CO₃Toluene/Water or Dioxane/Water8-Arylquinoxalin-6-amine
Heck ReactionPd(OAc)₂AlkeneEt₃NDMF8-Vinylquinoxalin-6-amine
Sonogashira CouplingPd(PPh₃)₄/CuITerminal alkyneEt₃NTHF/DMF8-Alkynylquinoxalin-6-amine

While palladium is the most common catalyst, other transition metals like copper and nickel can also mediate important transformations of the aryl bromide. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds. Nickel catalysts can offer alternative reactivity and are sometimes more cost-effective than palladium for certain cross-coupling reactions.

Transformations Involving the Primary Amine Functionality

The primary amino group at the C-6 position is another key site for molecular modification, allowing for N-functionalization and participation in cyclization reactions.

The primary amine can readily undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce a variety of functional groups or to protect the amine during subsequent reaction steps.

N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination. These reactions introduce alkyl substituents on the nitrogen atom, further diversifying the molecular structure.

Reaction Reagent Product
N-AcylationAcyl chloride or AnhydrideN-(8-Bromoquinoxalin-6-yl)amide
N-AlkylationAlkyl halideN-Alkyl-8-bromoquinoxalin-6-amine
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH₃CN)N-Alkyl-8-bromoquinoxalin-6-amine

The primary amine of this compound can participate in cyclocondensation reactions with appropriate bifunctional reagents to construct fused heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridinone rings. These reactions are valuable for the synthesis of complex, polycyclic heteroaromatic compounds with potential applications in materials science and medicinal chemistry.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoxaline Ring

The electronic nature of the quinoxaline ring, influenced by the electron-donating amino group and the electron-withdrawing bromo group, dictates the outcome of aromatic substitution reactions. The pyrazine (B50134) ring of the quinoxaline system is generally electron-deficient and thus more susceptible to nucleophilic attack, while the benzene (B151609) ring is more susceptible to electrophilic attack.

The positions for electrophilic aromatic substitution , such as nitration or halogenation, are directed by the activating amino group and the deactivating bromo group. The amino group at C-6 strongly activates the C-5 and C-7 positions towards electrophilic attack.

Nucleophilic aromatic substitution on the quinoxaline ring is less common but can occur under harsh conditions or if the ring is further activated by strong electron-withdrawing groups. The bromine atom itself is not typically displaced by a nucleophile in an SₙAr reaction on the benzene ring moiety without activation.

Synthesis and Exploration of Derivatives and Analogues of 8 Bromoquinoxalin 6 Amine

Design Principles for Modulating Reactivity and Electronic Properties in 8-Bromoquinoxalin-6-amine Derivatives

The chemical character of this compound is governed by the interplay of its distinct structural components: the electron-deficient pyrazine (B50134) ring, the electron-rich aminobenzene moiety, and the deactivating bromo substituent. Modulating the reactivity and electronic properties of this scaffold hinges on the strategic manipulation of these components.

Influence of Substituents on the Quinoxaline (B1680401) Core: The pyrazine portion of the quinoxaline ring system is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This influences the electron density of the entire fused system. The 6-amino group, a powerful electron-donating group, counteracts this effect by increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the 8-bromo substituent acts as an electron-withdrawing group through induction, while also being a weak deactivator for electrophilic aromatic substitution.

Modulation through N-Functionalization: The 6-amino group is a primary site for modification. Converting the amine to an amide, urea, thiourea, or sulfonamide dramatically alters the electronic properties. nih.govresearchgate.net For instance, acylation to form an amide or sulfonamide replaces the strongly donating -NH₂ group with a moderately deactivating acylamino or sulfonylamino group. This change significantly reduces the electron-donating capacity and can influence the reactivity of the entire ring system.

Synthetic Strategies for Accessing Novel Substituted this compound Analogues

The synthesis of novel analogues of this compound can be approached through several strategic pathways, focusing on either the initial construction of the core or the subsequent modification of the parent molecule.

A foundational method for creating the quinoxaline core involves the cyclocondensation of a suitably substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For accessing diverse analogues, this strategy is often employed to introduce functionality at the 2 and 3-positions from the outset.

A common synthetic sequence is outlined below:

Cyclocondensation: A substituted 4-nitro-o-phenylenediamine (B140028) is reacted with a 1,2-diketone (e.g., 2,2'-(1,2-ethanediyl)bis-furan) in a solvent like ethanol (B145695) under reflux to form the 2,3-disubstituted-6-nitroquinoxaline intermediate. researchgate.net

Reduction: The nitro group at the 6-position is then reduced to an amine. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. researchgate.net This step yields the 2,3-disubstituted-quinoxalin-6-amine.

Bromination: Selective bromination at the 8-position can then be carried out to yield the target scaffold.

N-Functionalization: The resulting this compound framework serves as a versatile intermediate for further derivatization at the 6-amino group. A variety of functional groups can be introduced using standard organic reactions.

The table below summarizes common derivatization reactions performed on the 6-amino group of the quinoxaline core, based on established synthetic protocols. nih.govresearchgate.net

Derivative TypeReagent ClassReagents and Conditions
AmideAcyl HalideR-COCl, Dichloromethane (B109758) (DCM), 4h
PhenylureaIsocyanateR-NCO, Diisopropylethylamine (DIPEA), DCM, 12-72h
ThioureaIsothiocyanateR-NCS (2 eq), DCM, reflux
SulfonamideSulfonyl ChlorideTsCl, Triethylamine (TEA), DCM, 6h

These reactions provide a modular approach to generating a chemical library of diverse analogues, allowing for systematic exploration of how different functional groups at the 6-position impact the molecule's properties. nih.gov

Development of Fused Ring Systems Incorporating the this compound Framework

Building upon the this compound scaffold to create more complex, fused polycyclic systems is a sophisticated strategy for developing novel chemical entities. The existing functional groups—the amine and the bromine—serve as key handles for annulation reactions.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization to form a third ring. For instance, the amino group can be acylated with a reagent that contains a second reactive site. Subsequent reaction, potentially involving the bromine atom via a transition-metal-catalyzed cross-coupling reaction, could lead to ring closure. While direct examples starting from this compound are specific, the principle is well-established in quinoxaline chemistry, such as the formation of furoquinoxalines from appropriately substituted precursors. nih.gov

Palladium-Catalyzed Annulation: The bromine atom at the 8-position is ideally suited for palladium-catalyzed reactions. Palladium-catalyzed annulation is a powerful tool for constructing fused rings. researchgate.netrsc.org A hypothetical strategy could involve an initial Sonogashira or Heck coupling at the 8-position to introduce an unsaturated side chain. A subsequent cyclization step, possibly involving the 6-amino group or a derivative thereof, would complete the formation of a new fused ring. This approach allows for the construction of diverse heterocyclic systems fused to the [f] or [g] face of the quinoxaline core.

Building from the Diamine Precursor: An alternative approach involves using the precursor o-phenylenediamine to construct a tricyclic system in one step. For example, reacting a diamine with reagents that can form two rings simultaneously can lead to complex fused systems. The resulting fused quinoxaline can then be functionalized as needed.

An example of a fused system derived from quinoxaline chemistry is the formation of pyrimido[1,6-a]quinoxalines. This involves the thermal generation of acyl(quinoxalin-2-yl)ketenes which are then trapped by Schiff bases to form the fused 6/6/6 angular scaffold. nih.gov Another relevant strategy is the synthesis of furo[2,3-b]quinoxalines, which can be accomplished through the cyclization of various quinoxaline derivatives, including those starting from 2,3-dichloroquinoxalines or 2-quinoxalinones. arkat-usa.org These established synthetic routes for fusing rings onto the quinoxaline core provide a blueprint for potential application to the this compound framework.

Role of 8 Bromoquinoxalin 6 Amine As a Synthetic Intermediate in Advanced Research Applications

Precursor in the Synthesis of Complex Organic Molecules

The art and science of organic synthesis focus on constructing complex organic compounds from simpler ones, a field where intermediates like 8-bromoquinoxalin-6-amine play a pivotal role. mdpi.com The reactivity of the bromine and amine substituents on the quinoxaline (B1680401) ring allows for a variety of chemical transformations, making it a valuable precursor for elaborate molecular architectures.

The bromine atom at the 8-position can participate in various cross-coupling reactions, such as Suzuki-Miyaura couplings, which are instrumental in forming carbon-carbon bonds to create biaryl compounds. The amine group at the 6-position can undergo reactions like nucleophilic substitution, allowing for the introduction of diverse functional groups. This dual reactivity enables the stepwise and controlled construction of complex organic molecules with desired functionalities.

For instance, derivatives of bromo-amino quinoxalines are used in the synthesis of kinase inhibitors, which are a significant class of therapeutic agents. The quinoxaline scaffold can be elaborated with various substituents to optimize binding to the target kinase.

Building Block for Heterocyclic Compounds with Diverse Scaffolds

This compound is a fundamental building block for the synthesis of a wide array of heterocyclic compounds. bldpharm.comcrysdotllc.com Heterocyclic compounds are integral to medicinal chemistry, with quinoxaline derivatives being investigated for various therapeutic properties. chemenu.com

The reaction of the amine group or the displacement of the bromine atom can lead to the formation of new heterocyclic rings fused to the quinoxaline core or attached as substituents. For example, the amine group can be a starting point for constructing fused imidazole (B134444) or triazole rings. Similarly, the bromine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce other heterocyclic moieties.

One notable application is in the synthesis of tetrazolo[1,5-a]quinoxalines. mdpi.com In a related synthesis, the chlorine atom of a chloro-tetrazolo[1,5-a]quinoxaline was displaced by cyclic secondary amines like piperidine (B6355638) or morpholine (B109124) to furnish the corresponding substituted amino derivatives. mdpi.com This demonstrates the utility of halogenated quinoxalines in building more complex heterocyclic systems.

Precursor CompoundReagents/ConditionsResulting Heterocyclic ScaffoldReference
8-Bromo-4-chlorotetrazolo[1,5-a]quinoxalinePiperidine or Morpholine / CH3CN / K2CO3, reflux8-bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines mdpi.com

Intermediate in the Development of Molecules for Material Science Research

In the realm of material science, quinoxaline derivatives are explored for their potential in developing organic electronic materials. The electron-withdrawing nature of the quinoxaline ring system, combined with the ability to tune its electronic properties through substitution, makes it an attractive core for molecules used in organic semiconductors.

This compound can serve as an intermediate in the synthesis of small molecule donors for bulk-heterojunction solar cells. For example, a related compound, 8-bromoquinoxaline-5-carbaldehyde, was synthesized and used as a key intermediate in the creation of novel donor-acceptor type molecules. frontiersin.org The synthesis involved a Stille coupling reaction to link the quinoxaline unit to another aromatic moiety. frontiersin.org The resulting complex molecules exhibited broad absorption in the visible range, a desirable property for organic photovoltaic materials. frontiersin.org

The ability to modify the quinoxaline core through intermediates like this compound allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic electronic devices.

IntermediateSynthetic StepApplicationKey FindingReference
8-bromoquinoxaline-5-carbaldehydeStille coupling reactionOrganic Solar CellsResulting molecules showed broad absorption from 480 to 750 nm. frontiersin.org

Advanced Methodologies for Structural and Mechanistic Elucidation in Academic Research

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of a compound. For quinoxaline (B1680401) derivatives, single-crystal X-ray analysis is the definitive method for confirming the molecular structure. nih.govtandfonline.com

The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystal structure for 8-Bromoquinoxalin-6-amine is not available in the referenced literature, the table below provides representative crystallographic data for a related bromo-substituted quinoxaline derivative, 2,3-Bis(5-bromothien-2-yl)quinoxaline, to illustrate the type of information obtained from such an analysis. researchgate.net

ParameterValue
Chemical FormulaC₁₆H₈Br₂N₂S₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.9516 (6)
b (Å)6.0325 (3)
c (Å)22.5985 (13)
β (°)95.107 (2)
Volume (ų)1487.9 (1)
Z4

This table presents representative data for a related compound and is for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

Isotopic Labeling Techniques for Mechanistic Pathway Tracing

Isotopic labeling is a powerful tool used to trace the pathways of chemical reactions and to elucidate the mechanisms of formation of products. rsc.orgnih.gov This technique involves replacing one or more atoms in a reactant with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). The labeled compound is then subjected to the reaction, and the position of the isotope in the product molecule is determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govscbt.com

In the context of the synthesis of quinoxaline derivatives, isotopic labeling can provide valuable insights. For instance, in the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, labeling specific carbon or nitrogen atoms can help to confirm the proposed reaction mechanism. rsc.org A study on the copper-catalyzed photoredox synthesis of α-keto esters and quinoxalines utilized ¹⁸O₂ to confirm the involvement of molecular oxygen in the reaction mechanism. rsc.org

While no specific isotopic labeling studies have been reported for this compound, the following table illustrates how such a study could be designed to investigate its synthesis.

ReactantIsotopic LabelAnalytical TechniqueInformation Gained
4-Bromo-6-nitro-1,2-phenylenediamine¹⁵N at the amino groups¹⁵N NMR, Mass SpectrometryConfirms the incorporation and position of the nitrogen atoms in the quinoxaline ring.
Glyoxal (B1671930)¹³C at both carbonyl carbons¹³C NMR, Mass SpectrometryTraces the carbon backbone of the pyrazine (B50134) ring in the final product.

This table is a hypothetical representation of how isotopic labeling could be applied to study the synthesis of this compound.

Chromatographic Methodologies for Product Isolation and Purity Assessment in Research Studies

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds in a research setting. nih.govmdpi.com For the synthesis of this compound, where the formation of isomers and byproducts is possible, chromatography plays a critical role in obtaining a pure sample for further analysis and biological testing.

Column Chromatography is a widely used preparative technique for purifying compounds. In the context of quinoxaline synthesis, a crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. mdpi.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. For quinoxaline derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexane. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and for separating isomers. nih.govresearchgate.net The principle is similar to column chromatography, but it utilizes high pressure to force the mobile phase through a column with smaller particles, resulting in higher resolution and faster separation times. A UV detector is commonly used to monitor the elution of the compounds. The retention time (the time it takes for a compound to pass through the column) is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

While specific chromatographic conditions for this compound are not detailed in the available literature, the following table provides a representative example of HPLC conditions used for the analysis of a related amino-quinoxaline derivative. nih.gov

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of acetonitrile (B52724) and water with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This table presents typical HPLC conditions for the analysis of related compounds and serves as an illustrative example.

Future Research Directions and Unexplored Avenues in 8 Bromoquinoxalin 6 Amine Chemistry

Advancements in Sustainable and Green Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 8-Bromoquinoxalin-6-amine and its derivatives is a key area of future research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles are now guiding the innovation of more sustainable alternatives.

Future efforts will likely focus on several key areas:

Catalytic Systems: The exploration of reusable and non-toxic catalysts is paramount. For instance, the use of transition metal oxide-Bi(III) cooperative catalysts has shown promise in the sustainable synthesis of quinoxalines through oxidative dehydrogenative couplings. rsc.org Research into novel catalytic systems, such as those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly processes.

Alternative Solvents: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. For example, K2S2O8-catalyzed reactions in water at ambient temperature have been demonstrated for the functionalization of similar heterocyclic compounds. lookchem.com

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are being explored to reduce reaction times and energy consumption. Microwave irradiation, for instance, has been successfully used in the copper-catalyzed synthesis of 3-amidated quinoxalin-2(1H)-ones. tandfonline.com

A comparative analysis of traditional versus green synthetic approaches highlights the potential for significant improvements in yield and sustainability.

Table 1: Comparison of Synthetic Methods for Quinoxaline (B1680401) Derivatives

Method Catalyst/Reagent Solvent Temperature Yield Sustainability Aspects
Traditional Bromination Bromine in Acetic Acid Acetic Acid 0–5°C 82% Use of corrosive and hazardous reagents.
Microwave-Assisted Copper(I) catalyst - - - Reduced reaction times and energy consumption. tandfonline.com
Visible-Light Induced K2S2O8 Water Ambient - Use of a green solvent and mild conditions. lookchem.com

Discovery of Novel Catalytic Transformations Involving the Chemical Compound

The unique electronic properties of the this compound scaffold make it an attractive substrate for a variety of catalytic transformations. The presence of both a bromine atom and an amino group provides multiple reactive sites for further functionalization.

Future research is expected to uncover new catalytic reactions, including:

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful tool for creating complex molecules. Palladium-catalyzed C(sp3)–H alkenylation has been demonstrated for related cyclic amines, suggesting potential for similar transformations with this compound. acs.org

Cross-Coupling Reactions: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, leading to diverse libraries of novel compounds. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to forge new chemical bonds. The application of these methods to this compound could enable previously inaccessible transformations. lookchem.com

The development of these novel catalytic methods will significantly expand the chemical space accessible from this versatile building block.

Integration into Emerging Functional Materials

The quinoxaline core is a known chromophore and has been incorporated into various functional materials. This compound, with its potential for further modification, is a promising candidate for the development of new materials with tailored properties.

Potential applications in materials science include:

Organic Electronics: Quinoxaline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netmdpi.com The electronic properties of this compound can be tuned through chemical modification to optimize its performance in these devices.

Sensors: The amino group can act as a binding site for analytes, making this compound a potential building block for chemical sensors. chemimpex.com Fluorescent probes based on this scaffold could be designed for the detection of specific ions or molecules.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoxaline ring and the amino group can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. researchgate.netchemimpex.com These materials have potential applications in gas storage, catalysis, and separation.

Table 2: Potential Applications of this compound in Functional Materials

Material Type Potential Application Key Properties to Optimize
Organic Semiconductors OLEDs, OPVs, OFETs Charge carrier mobility, energy levels (HOMO/LUMO), photostability. mdpi.comresearchgate.net
Fluorescent Probes Chemical Sensing Selectivity, sensitivity, quantum yield. chemimpex.com
Coordination Polymers/MOFs Gas Storage, Catalysis Porosity, stability, catalytic activity. researchgate.netchemimpex.com

Computational-Guided Design and Synthesis of Next-Generation Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of new molecules before they are synthesized, saving time and resources.

In the context of this compound, computational approaches can be used to:

Predict Biological Activity: Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound analogues, helping to identify candidates with desired biological activities. researchgate.net

Design Novel Materials: Computational screening can be used to predict the electronic and optical properties of new materials based on the this compound scaffold, guiding the synthesis of materials with optimized performance. researchgate.net

Elucidate Reaction Mechanisms: Computational studies can provide insights into the mechanisms of catalytic reactions involving this compound, aiding in the development of more efficient and selective synthetic methods. acs.org

The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of next-generation analogues with enhanced properties and functionalities.

Q & A

Q. What are the optimal synthetic routes for 8-bromoquinoxalin-6-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation and amination of the quinoxaline core. For bromination, reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmosphere are effective . Post-bromination, amination can be achieved using NH₃ in ethanol or via Buchwald-Hartwig coupling for regioselective control. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 eq of brominating agents), temperature (60–80°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC is critical to minimize side products like di-substituted analogs .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., bromine at position 8 vs. 6) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₈H₆BrN₃, exact mass: 224.97 g/mol). IR spectroscopy can identify N-H stretches (3200–3400 cm⁻¹) for the amine group. Purity is assessed via HPLC (>95% area under the curve) with a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Begin with antibacterial assays (e.g., MIC determination against S. aureus or E. coli using broth microdilution) and cytotoxicity screening (MTT assay on HEK-293 or HeLa cells). For mechanistic insights, pair these with enzyme inhibition studies (e.g., testing against DNA gyrase or topoisomerase IV using fluorometric assays). Include positive controls like ciprofloxacin for comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Address this by:
  • Standardizing protocols : Use CLSI guidelines for antimicrobial assays .
  • Reproducing studies : Validate results across multiple cell lines (e.g., cancer vs. non-cancerous) and independent labs.
  • Analytical validation : Re-characterize compounds from conflicting studies via NMR and HPLC to confirm structural consistency .

Q. What strategies are effective for studying the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic assays : Measure enzyme activity (e.g., NADH oxidation for dehydrogenases) with varying substrate and inhibitor concentrations to determine inhibition type (competitive/non-competitive).
  • Docking simulations : Use AutoDock Vina to model interactions between this compound and target enzymes (e.g., quinone-binding sites in oxidoreductases).
  • Site-directed mutagenesis : Modify putative binding residues (e.g., cysteine or histidine) to test predicted interaction sites .

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives with enhanced properties?

  • Methodological Answer :
  • Core modification : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to stabilize the amine group and improve solubility.
  • Halogen replacement : Substitute bromine with iodine for heavier atom effects in crystallography or fluorine for metabolic stability.
  • Retrosynthetic pathways : Break down the quinoxaline core into benzene-1,2-diamine and glyoxal derivatives, enabling modular synthesis of analogs .

Critical Considerations

  • Contradiction Management : When literature reports conflicting solubility data (e.g., in DMSO vs. water), validate via saturation shake-flask method under controlled pH and temperature .
  • Ethical Compliance : For cytotoxicity assays, adhere to institutional guidelines for cell line use and disposal of halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.